![molecular formula C17H15ClF3N3O B2644637 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396811-98-5](/img/structure/B2644637.png)
3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound that has been of interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Properties and Mechanism : The compound’s mild reaction conditions, functional group tolerance, and environmental compatibility make it an excellent choice for SM coupling. Transmetalation, where nucleophilic organic groups transfer from boron to palladium, plays a crucial role .
- Application : The compound, in combination with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
- Synthesis of Pazopanib : Researchers have utilized this compound in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy. The compound plays a crucial role in constructing key intermediates during the synthesis process .
- Application : After homologation, the crude boronic esters derived from this compound undergo protodeboronation to yield targeted compounds. Overall yields typically range from 65% to 66% .
Suzuki–Miyaura Coupling
Hydromethylation
Pharmacologically Active Compounds
Protodeboronation
properties
IUPAC Name |
3-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-12-3-1-2-11(8-12)16(25)22-7-6-15-23-13(10-4-5-10)9-14(24-15)17(19,20)21/h1-3,8-10H,4-7H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSPXQTPIBSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide |
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